3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine
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Overview
Description
3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound may also modulate the activity of neurotransmitters and signaling pathways involved in neuronal function and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 4-Methyl-3-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Its trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H19F3N4 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
3-methyl-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H19F3N4/c1-13-2-7-16(22-21-13)24-10-8-23(9-11-24)12-14-3-5-15(6-4-14)17(18,19)20/h2-7H,8-12H2,1H3 |
InChI Key |
OSZHSBRCNDIOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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